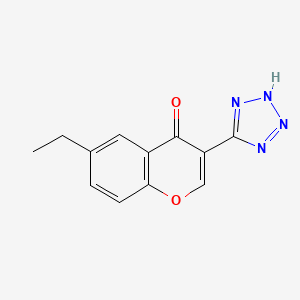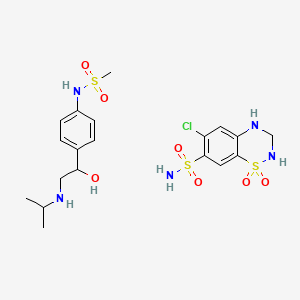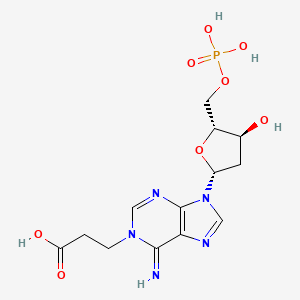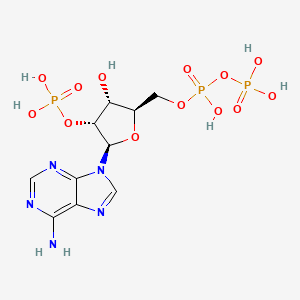
Dipropyl-5-CT
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(dipropylamino)ethyl]-1H-indole-5-carboxamide is an indolecarboxamide.
科学的研究の応用
Voltage-dependent Block of NMDA Responses : Dipropyl-5-CT, along with other 5-hydroxytryptamine (5-HT) agonists, has been studied for its effects on NMDA responses in ventral spinal cord neurons. The research found that some classical agonists of 5-HT receptors induced blocking effects of NMDA responses, suggesting a potential role in modulating neuronal signaling (Chesnoy-Marchais & Barthe, 1996).
Cloning and Expression of a 5-HT7 Receptor : Another study focused on the cloning of a 5-HT receptor from a guinea pig hippocampal library, highlighting that Dipropyl-5-CT showed varying affinities for this receptor, indicating its potential role in receptor activation studies (Tsou et al., 1994).
Characterization of 5-HT Receptor Mediating Relaxation : Dipropyl-5-CT, among other compounds, has been used to characterize a postjunctional 5-HT receptor mediating relaxation in guinea-pig ileum. This receptor exhibited an operational profile similar to that of the cloned guinea-pig 5-ht7 receptor (Carter et al., 1995).
5-HT1A Receptors in Rats : Dipropyl-5-CT has been utilized to study the induction of hindlimb scratching in rats, mediated by stimulating 5-HT1A receptors. This research provides insights into the neuronal mechanisms underlying certain behavioral responses in rodents (Eison et al., 1992).
5-HT7 Receptor Activation in Hippocampal Neurons : The 5-HT7 receptor, expressed in rat hippocampal neurons, was found to couple to the stimulation of the mitogen-activated protein kinase extracellular signal-regulated kinases ERK1 and ERK2. Dipropyl-5-CT was used in this study to investigate receptor activation (Errico et al., 2001).
特性
CAS番号 |
74885-25-9 |
|---|---|
製品名 |
Dipropyl-5-CT |
分子式 |
C17H25N3O |
分子量 |
287.4 g/mol |
IUPAC名 |
3-[2-(dipropylamino)ethyl]-1H-indole-5-carboxamide |
InChI |
InChI=1S/C17H25N3O/c1-3-8-20(9-4-2)10-7-14-12-19-16-6-5-13(17(18)21)11-15(14)16/h5-6,11-12,19H,3-4,7-10H2,1-2H3,(H2,18,21) |
InChIキー |
DPXOFRGRKPFZOD-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)C(=O)N |
正規SMILES |
CCCN(CCC)CCC1=CNC2=C1C=C(C=C2)C(=O)N |
ピクトグラム |
Irritant |
同義語 |
dipropyl-5-CT DP-5-CT DP5CT N,N-dipropyl-5-carboxamidotryptamine N,N-dipropylcarboxamidotryptamine |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



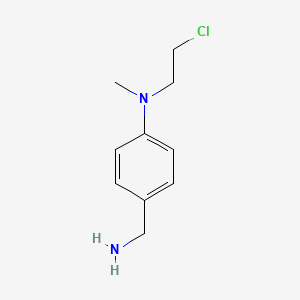

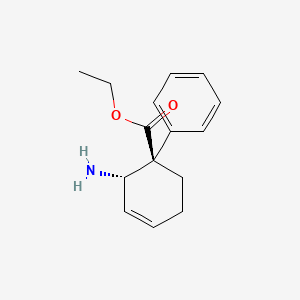
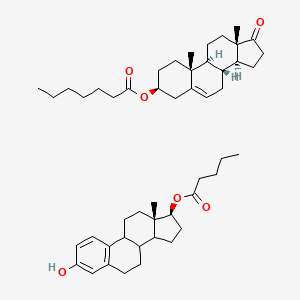

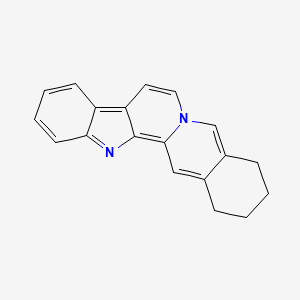

![3,6-bis[2-(Methylthio)ethyl]piperazine-2,5-dione](/img/structure/B1196203.png)

